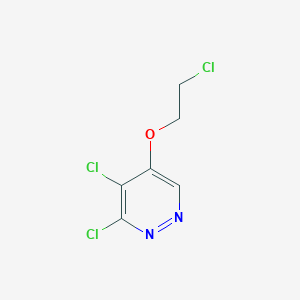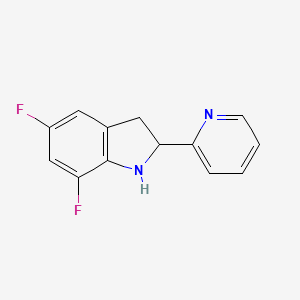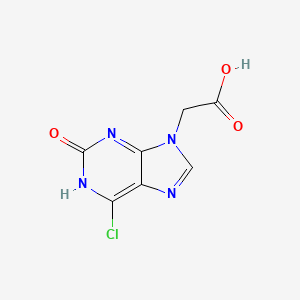
(6-Chloro-2-oxo-1,2-dihydro-9H-purin-9-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid is a chemical compound that belongs to the purine derivative family. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids (DNA and RNA) and various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid typically involves the chlorination of a purine precursor followed by the introduction of an acetic acid moiety. The reaction conditions may include:
Chlorination: Using reagents like thionyl chloride or phosphorus oxychloride.
Acetylation: Introducing the acetic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Controlled addition of reagents and monitoring of reaction parameters.
Continuous Flow Synthesis: Utilizing continuous reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Use in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A related compound with similar structural features.
2-Oxo-1H-purin-9-yl derivatives: Compounds with variations in the substituents on the purine ring.
Uniqueness
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
672961-85-2 |
|---|---|
Molekularformel |
C7H5ClN4O3 |
Molekulargewicht |
228.59 g/mol |
IUPAC-Name |
2-(6-chloro-2-oxo-1H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN4O3/c8-5-4-6(11-7(15)10-5)12(2-9-4)1-3(13)14/h2H,1H2,(H,13,14)(H,10,11,15) |
InChI-Schlüssel |
PKGYUNSZFHANOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(NC(=O)N=C2N1CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


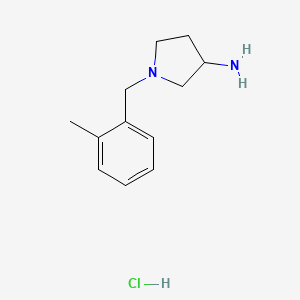
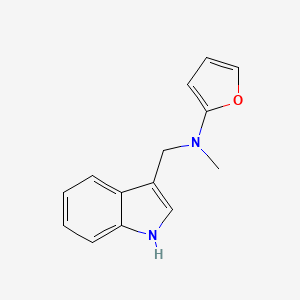
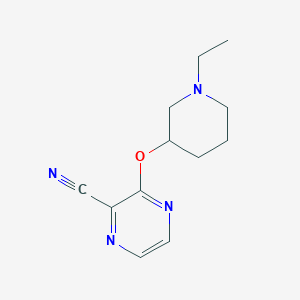

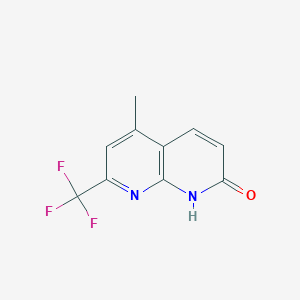
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)

